

Predicted Spectroscopic Data for 4-Isopropylbenzohydrazide: A Technical Guide

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Compound of Interest

Compound Name: 4-Isopropylbenzohydrazide

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This technical guide provides predicted Nuclear Magnetic Resonance (NMR) and mass spectrometry data for the compound **4-Isopropylbenzohydrazide**. This information is intended for researchers, scientists, and professionals in the field of drug development to facilitate the identification and characterization of this molecule.

Chemical Structure and Properties

IUPAC Name: 4-propan-2-ylbenzohydrazide[1] Molecular Formula: C₁₀H₁₄N₂O[1] Molecular Weight: 178.23 g/mol [1] Exact Mass: 178.110613074 Da[1]

Predicted ¹H NMR Data

The predicted ¹H Nuclear Magnetic Resonance (NMR) spectrum of **4-Isopropylbenzohydrazide** in a standard deuterated solvent, such as DMSO-d₆, is expected to exhibit the following signals. The predictions are based on established principles of chemical shifts, spin-spin coupling, and proton integration.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~9.5	Singlet	1H	-NH- (Amide)
~7.7	Doublet	2H	Aromatic (ortho to C=O)
~7.3	Doublet	2H	Aromatic (meta to C=O)
~4.4	Singlet (broad)	2H	-NH ₂ (Hydrazide)
~2.9	Septet	1H	Isopropyl -CH
~1.2	Doublet	6H	Isopropyl -CH ₃

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum for **4-Isopropylbenzohydrazide** is anticipated to show seven distinct signals, corresponding to the unique carbon environments in the molecule.

Chemical Shift (δ , ppm)	Assignment
~166	Carbonyl (C=O)
~152	Aromatic (C-isopropyl)
~131	Aromatic (C-C=O)
~127	Aromatic (CH, meta to C=O)
~126	Aromatic (CH, ortho to C=O)
~34	Isopropyl (-CH)
~24	Isopropyl (-CH ₃)

Predicted Mass Spectrometry Data

In mass spectrometry, **4-Isopropylbenzohydrazide** is expected to show a molecular ion peak corresponding to its exact mass. The fragmentation pattern will likely involve characteristic

losses of functional groups.

m/z	Interpretation
178	Molecular Ion [M] ⁺
163	Loss of -NH ₂
147	Loss of -NHNH ₂
135	Loss of Isopropyl group (-CH(CH ₃) ₂)
119	[C ₇ H ₇ O] ⁺ - Benzoyl cation
91	[C ₇ H ₇] ⁺ - Tropylium ion

Experimental Protocols

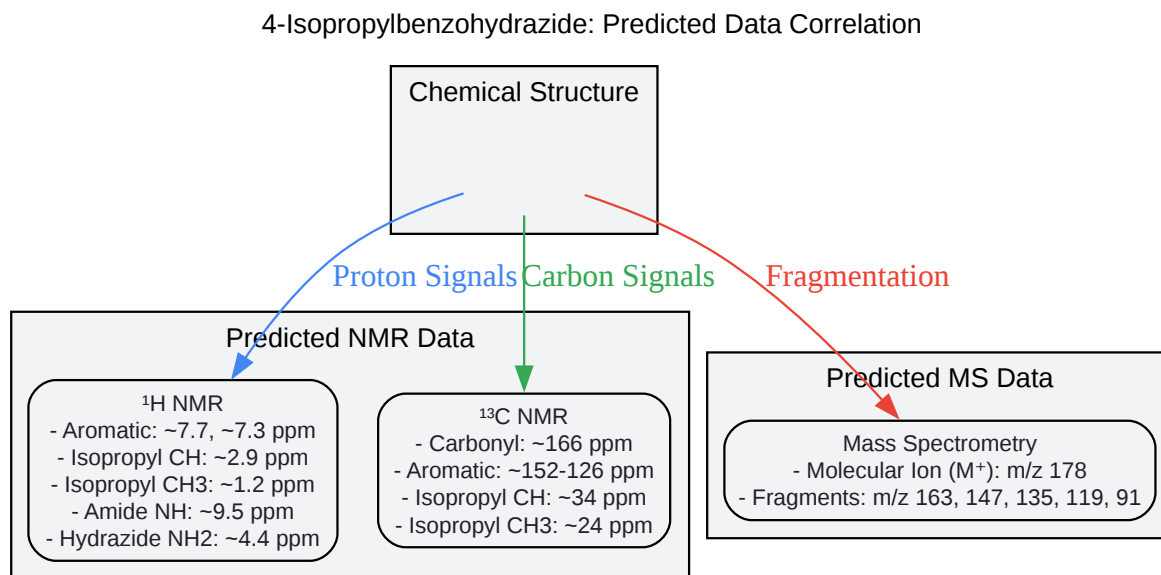
The predicted data presented herein is derived from computational models and analysis of spectroscopic databases for similar chemical structures. Experimental verification would typically involve the following standard laboratory protocols:

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of **4-Isopropylbenzohydrazide** would be dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts would be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry (MS): A dilute solution of the compound would be introduced into a mass spectrometer, typically using an electrospray ionization (ESI) or electron ionization (EI) source. The mass-to-charge ratio (m/z) of the resulting ions would be measured by a mass analyzer (e.g., quadrupole, time-of-flight).

Visualization of Predicted Data Relationships

The following diagram illustrates the chemical structure of **4-Isopropylbenzohydrazide** and the correlation of its different structural components to the predicted spectral data.



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Caption: Predicted spectroscopic data correlation for **4-Isopropylbenzohydrazide**.

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References

- 1. 4-Isopropylbenzohydrazide | C₁₀H₁₄N₂O | CID 219400 - PubChem [pubchem.ncbi.nlm.nih.gov]
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